(1S,2S)-cyclooctane-1,2-diol
Overview
Description
(1S,2S)-Cyclooctane-1,2-diol is a chiral diol with the molecular formula C8H16O2. This compound features a cyclooctane ring with two hydroxyl groups attached to the first and second carbon atoms in a cis configuration. The stereochemistry of the compound is specified by the (1S,2S) notation, indicating the spatial arrangement of the hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2S)-Cyclooctane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction typically proceeds under mild conditions, with the diol being isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the catalytic hydrogenation of cyclooctadiene in the presence of a suitable catalyst can yield the desired diol. This method offers the advantage of being more environmentally friendly and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-Cyclooctane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclooctane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the diol can yield cyclooctane, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.
Major Products:
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.
Scientific Research Applications
(1S,2S)-Cyclooctane-1,2-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The diol is utilized in the production of polymers, resins, and other materials requiring specific stereochemical configurations.
Mechanism of Action
The mechanism of action of (1S,2S)-cyclooctane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the diol may act as a ligand for enzymes or receptors, modulating their activity and leading to specific biochemical outcomes.
Comparison with Similar Compounds
(1R,2R)-Cyclooctane-1,2-diol: The enantiomer of (1S,2S)-cyclooctane-1,2-diol, differing in the spatial arrangement of the hydroxyl groups.
Cyclooctane-1,2-dione: The oxidized form of the diol, lacking the hydroxyl groups.
Cyclooctane-1,2-dichloride: A derivative obtained through substitution reactions.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereoselective reactions
Properties
IUPAC Name |
(1S,2S)-cyclooctane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSOFJYAGDTKSK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@H](CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428496 | |
Record name | (1S,2S)-Cyclooctane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20480-40-4 | |
Record name | (1S,2S)-Cyclooctane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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